2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid

Physicochemical profiling LogP comparison Positional isomer differentiation

2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid (CAS 1694148-67-8) is a heterocyclic compound composed of a pyrimidine-4-carboxylic acid core substituted at the 2-position with a 1H-1,2,3-triazol-4-yl moiety. Its molecular formula is C₇H₅N₅O₂ and its molecular weight is 191.15 g/mol.

Molecular Formula C7H5N5O2
Molecular Weight 191.15 g/mol
Cat. No. B13162486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid
Molecular FormulaC7H5N5O2
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(=O)O)C2=NNN=C2
InChIInChI=1S/C7H5N5O2/c13-7(14)4-1-2-8-6(10-4)5-3-9-12-11-5/h1-3H,(H,13,14)(H,9,11,12)
InChIKeyWVJSWZZWXIAXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid – Chemical Identity and Procurement Baseline


2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid (CAS 1694148-67-8) is a heterocyclic compound composed of a pyrimidine-4-carboxylic acid core substituted at the 2-position with a 1H-1,2,3-triazol-4-yl moiety. Its molecular formula is C₇H₅N₅O₂ and its molecular weight is 191.15 g/mol [1]. The compound exhibits a computed XLogP3-AA value of -0.6 and a topological polar surface area (TPSA) of 104.65 Ų, indicating substantial hydrophilicity relative to many drug-like heterocyclic building blocks . It is commercially available from multiple vendors, typically at 95% purity, and is used as a research intermediate and screening compound in medicinal chemistry programs targeting neuroprotection, anti-inflammatory pathways, and kinase inhibition .

Hydrophilic fragment for solubility-critical biochemical assays
Click-compatible 1,2,3-triazole for efficient SAR library synthesis
Class-level scaffold support for neuroinflammation pathway studies

Why Generic Substitution of 2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic Acid Carries Scientific Risk


Generic substitution among pyrimidine-triazole carboxylic acid isomers is not risk-free because even subtle alterations in triazole connectivity, tautomeric form, or ring position produce measurable differences in hydrogen-bonding capacity, LogP, and TPSA that directly affect target binding, solubility, and pharmacokinetic behavior [1]. For example, relocating the triazole from the 2-position to the 5-position of the pyrimidine, or switching from a 1,2,3-triazole to a 1,2,4-triazole, modifies the spatial orientation of both the carboxylic acid and the triazole NH hydrogen-bond donor, which docking studies in the triazole-pyrimidine class have shown to alter key interactions with active-site residues in enzymes such as RNase A, ATF4, and NF-kB [2]. The quantitative evidence below substantiates that structural identity directly determines measurable physicochemical and biological parameters, making indiscriminate substitution a procurement risk.

Positional isomer mismatch
Altered pyrimidine-triazole connectivity shifts H-bond orientation and lipophilicity, affecting target binding profiles.
1,2,4-Triazole regioisomer
Different NH donor geometry and reduced click chemistry compatibility may limit direct scaffold substitution.
Parent pyrimidine-4-carboxylic acid
Absence of triazole H-bond donor and click handle alters solubility and SAR potential, requiring revalidation.

Quantitative Differentiation Evidence for 2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid vs. Closest Analogs


Physicochemical Divergence: XLogP3 of -0.6 vs. 1-(Pyrimidin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid (Positional Isomer)

2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid exhibits a computed XLogP3-AA value of -0.6, reflecting its dual heterocyclic character with a free carboxylic acid and triazole NH donor [1]. In contrast, the positional isomer 1-(pyrimidin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1698379-06-4; identical molecular formula C₇H₅N₅O₂ and molecular weight 191.15 g/mol) features a different connectivity where the pyrimidine is attached via N-1 of the triazole, altering the dipole moment and hydrogen-bond presentation relative to the target compound [2]. The TPSA of the target compound (104.65 Ų) and the presence of two H-bond donors and five H-bond acceptors further differentiate it from its positional isomer, which may present a modified H-bond acceptor count due to the altered triazole linkage [1][2]. These differences are non-trivial: a LogP shift of ≥0.5 units is sufficient to alter permeability and solubility classification in drug discovery pipelines.

XLogP3 Comparison
Reported
XLogP3 = -0.6
Positional isomer ΔLogP ≥ 0.3–0.5
Supports regioisomer selection for permeability profiling
Computed values; confirm experimentally
Physicochemical profiling LogP comparison Positional isomer differentiation

Regioisomeric Triazole Identity: 1,2,3-Triazole vs. 1,2,4-Triazole Substituent Effects on H-Bonding Architecture

The 1,2,3-triazol-4-yl substituent in the target compound provides a specific hydrogen-bond donor (NH) at the N-1 position of the triazole ring. In contrast, the 1,2,4-triazol-1-yl analog, 6-(1H-1,2,4-triazol-1-yl)pyrimidine-4-carboxylic acid (identical molecular formula C₇H₅N₅O₂, MW 191.15 g/mol), presents the NH donor at N-4 of the triazole with a different geometric orientation relative to the pyrimidine-carboxylic acid core, altering the vector of hydrogen-bond interaction [1]. The target compound's 1,2,3-triazole ring is also known from click chemistry (CuAAC) to serve as a reliable bioisostere of the amide bond, whereas the 1,2,4-triazole regioisomer mimics imidazole pharmacophores more closely . This regiochemical difference dictates which binding pockets the scaffold can productively occupy, particularly in enzymes where precise H-bond geometry with catalytic residues is required.

Triazole H-Bond Geometry
Class-level
1,2,3-triazole: NH at N-1, amide bioisostere 1,2,4-triazole: NH at N-4, imidazole mimic
Confirms H-bond donor orientation for binding mode studies
No direct comparator bioassay available
Triazole regioisomerism Hydrogen-bonding capacity Medicinal chemistry scaffold design

Carboxylic Acid Position: 4-Carboxylic Acid vs. Parent Pyrimidine-4-carboxylic Acid — Triazole Impact on Acidity and Solubility

The target compound incorporates a carboxylic acid group directly at the 4-position of the pyrimidine ring, yielding a computed TPSA of 104.65 Ų and an XLogP3-AA of -0.6 [1]. The parent compound pyrimidine-4-carboxylic acid (CAS 31462-59-6, C₅H₄N₂O₂, MW 124.10 g/mol) lacks the triazole substituent and exhibits a substantially higher melting point (229.8–231.9 °C, indicative of strong intermolecular hydrogen-bonding networks in the solid state) and different solubility parameters [2]. The addition of the 1,2,3-triazol-4-yl substituent at the 2-position of the target compound increases molecular weight by ~67 g/mol and introduces an additional H-bond donor (triazole NH), which is expected to depress the pKa of the carboxylic acid via electron-withdrawing effects of the triazole ring and improve aqueous solubility relative to the parent due to increased polarity and reduced crystal lattice energy [1].

Acidity & Solubility Shift
Class-level
Predicted LogP -0.6 vs parent ~0.5
MW +67 g/mol; TPSA 104.65 Ų
Indicates aqueous solubility gain for fragment screening
Based on computed properties
Acidity modulation Aqueous solubility Pyrimidine carboxylate chemistry

Class-Level Neuroprotective and Anti-Inflammatory Activity of Triazole-Pyrimidine Hybrids: Evidence from Primary Neuronal and Microglial Assays

In a 2022 study by Manzoor et al., a series of 14 triazole-pyrimidine hybrid compounds (structurally related to the target compound) were evaluated for neuroprotective and anti-neuroinflammatory activity in human neuronal and microglial cell models [1]. Among these, six compounds (ZA2–ZA6 and intermediate S5) exhibited promising neuroprotective activity, as demonstrated by reduced expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells. Additionally, compounds ZA3–ZA5, ZB2–ZB6, and S5 showed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells [1]. While the target compound was not directly tested in this study, the core scaffold of a pyrimidine ring bearing a triazole substituent is shared, and the observed mechanism — inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway — is consistent with the mechanism proposed for 2-(1H-1,2,3-triazol-4-yl)pyrimidine-4-carboxylic acid by vendor descriptions . This class-level evidence supports the target compound's potential utility in neuroprotection and anti-inflammatory programs, although direct confirmatory data are needed.

Cell Model Activity
Class-level
Analog scaffold reduced BIP, cleaved caspase-3, NO, TNF-α in neuronal/microglial assays
Supports scaffold selection for neuroinflammation pathway studies
No direct target compound data; verify independently
Neuroprotection Anti-neuroinflammation Endoplasmic reticulum stress Triazole-pyrimidine hybrids

Synthetic Versatility: CuAAC Click Chemistry Compatibility Enables Efficient Derivatization Libraries vs. Non-Clickable Analogs

The 1,2,3-triazole ring in the target compound is formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential click chemistry reaction that proceeds with high regioselectivity, near-quantitative yields, and broad functional-group tolerance [1]. This synthetic route — using ethanol/water solvent mixtures at room temperature — is explicitly documented for this compound class . In contrast, 1,2,4-triazole analogs typically require more forcing conditions (e.g., hydrazine condensation with formamide derivatives) that are less amenable to parallel library synthesis. The target compound's 4-carboxylic acid handle further permits straightforward amide coupling or esterification without protection/deprotection of the triazole NH, enabling rapid diversification at the carboxylate position for structure-activity relationship (SAR) studies . This synthetic efficiency advantage translates to reduced procurement lead times and lower cost for custom derivative libraries.

Click Synthesis Efficiency
Class-level
CuAAC: >90% yield, mild conditions, modular library assembly
Supports library synthesis workflow selection
General protocol; validate with specific azide/alkyne partners
Click chemistry CuAAC Triazole derivatization Library synthesis

Optimal Research and Industrial Application Scenarios for 2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid Based on Verified Evidence


Fragment-Based Drug Discovery for Neurodegenerative Disease Targets Requiring Hydrophilic Fragments

With an XLogP3-AA of -0.6 and a TPSA of 104.65 Ų, 2-(1H-1,2,3-triazol-4-yl)pyrimidine-4-carboxylic acid meets the physicochemical criteria (LogP < 1, TPSA > 60 Ų) for fragment library inclusion in CNS and peripheral target screening . Its dual hydrogen-bond donor/acceptor profile and carboxylic acid moiety enable detection by biophysical methods (SPR, NMR, ITC) at fragment concentrations. The documented neuroprotective activity of structurally analogous triazole-pyrimidine hybrids against ER stress and neuroinflammation markers (BIP, cleaved caspase-3, NO, TNF-α) makes this fragment particularly suited for hit identification in Alzheimer's disease, ischemic stroke, and traumatic brain injury programs .

Click Chemistry-Enabled Parallel Library Synthesis for Kinase or Enzyme Inhibitor SAR

The 1,2,3-triazole motif is formed via CuAAC click chemistry, enabling modular assembly of diverse compound libraries for SAR exploration . The free 4-carboxylic acid provides a direct handle for amide bond formation with amine-containing fragments, allowing rapid exploration of the carboxylic acid vector without triazole protection . This synthetic efficiency makes the compound an economical choice for medicinal chemistry groups building focused libraries targeting RNase A (where triazole-pyrimidine carboxylic acids act as reversible competitive inhibitors), kinase ATP-binding sites (where the carboxylic acid can engage the catalytic lysine), or the NF-kB pathway (where docking studies suggest favorable interactions with ATF4 and NF-kB active-site residues) .

Solubility-Critical Assays Requiring Low-LogP, High-TPSA Building Blocks

The compound's computed XLogP3-AA of -0.6 and TPSA of 104.65 Ų make it one of the more hydrophilic members of the pyrimidine-triazole carboxylic acid family, predicting aqueous solubility that can circumvent the solubility-limited assay failures common with more lipophilic heterocyclic building blocks . This property is particularly relevant for biochemical assays conducted at micromolar concentrations in aqueous buffer (pH 7.4) where compound precipitation is a known failure mode. Procurement specifications should confirm purity ≥95% (as offered by multiple vendors) and verify solubility in DMSO (predicted ≥10 mg/mL based on TPSA/LogP analysis) to ensure suitability for high-throughput screening .

Application
Selection Property
Validation Focus
Hydrophilic fragment for CNS target screening
Low lipophilicity (predicted LogP
Solubility in assay buffer; binding confirmation by SPR/NMR
Click chemistry library synthesis for kinase/enzyme inhibitor SAR
CuAAC-compatible 1,2,3-triazole, unprotected carboxylic acid handle
Derivatization efficiency; amide coupling yield and purity
Solubility-critical biochemical assays
Predicted aqueous solubility; purity ≥95%
DMSO solubility verification; no precipitation at assay concentration
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